molecular formula C18H14N2O4S B12185466 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one

2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one

Cat. No.: B12185466
M. Wt: 354.4 g/mol
InChI Key: AQOMRTQPUNIGTF-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is pyridazin-3(2H)-one , a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2, with a ketone group at position 3. Substitutents are numbered to assign the lowest possible locants:

  • At position 2 of the pyridazinone ring:

    • A 2-oxoethyl group (CH₂-C(=O)-), where the ethyl chain is further substituted at its terminal carbon with a 2,3-dihydro-1,4-benzodioxin-6-yl group. This bicyclic system consists of a benzene ring fused to a 1,4-dioxane ring, with partial saturation at the dioxane moiety.
  • At position 6 of the pyridazinone ring:

    • A thiophen-2-yl group, a five-membered aromatic heterocycle containing one sulfur atom, attached via its second carbon.

The structural formula is represented as:
C₁₉H₁₅N₂O₃S , with the following key features:

  • Pyridazinone core : Provides the foundational heterocyclic framework.
  • Benzodioxin-acetyl substituent : Introduces lipophilic and electron-rich characteristics.
  • Thiophene ring : Contributes π-conjugation and potential metabolic stability.
Representation Type Notation
SMILES O=C1N(N=C(C=C1)C2=CC=CS2)CC(=O)C3=CC4=C(C=C3)OCCO4
InChI InChI=1S/C19H15N2O3S/c22-18(12-13-5-6-15-16(24-8-7-23-15)10-13)21-19-14(9-17(21)25-19)20-11-4-3-5-2-1-3/h1-6,9-11H,7-8,12H2

Alternative Naming Conventions in Chemical Literature

In non-IUPAC contexts, the compound is variably described:

  • 6-(Thiophen-2-yl)-2-(2-(2,3-dihydrobenzodioxin-6-yl)acetyl)pyridazin-3(2H)-one : Emphasizes the acetyl linkage between the pyridazinone and benzodioxin moieties.
  • 2-(Benzodioxin-6-carbonylmethyl)-6-(thienyl)pyridazinone : Uses "carbonylmethyl" to describe the 2-oxoethyl group and abbreviates thiophen-2-yl as "thienyl".
  • Pyridazinone-dioxin-thiophene hybrid : A simplified descriptor highlighting its multicomponent structure in pharmacological contexts.

Non-systematic abbreviations such as BDT-PYZ (Benzodioxin-Thiophene-Pyridazinone) occasionally appear in patent literature, though these lack formal standardization.

Properties

Molecular Formula

C18H14N2O4S

Molecular Weight

354.4 g/mol

IUPAC Name

2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-thiophen-2-ylpyridazin-3-one

InChI

InChI=1S/C18H14N2O4S/c21-14(12-3-5-15-16(10-12)24-8-7-23-15)11-20-18(22)6-4-13(19-20)17-2-1-9-25-17/h1-6,9-10H,7-8,11H2

InChI Key

AQOMRTQPUNIGTF-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,4-Dicarbonyl Derivatives

The reaction of 1,4-diketones or ketoesters with hydrazines under acidic or basic conditions is a well-established method for pyridazinone synthesis. For example, mucochloric acid derivatives can undergo nucleophilic substitution with hydrazine hydrate to yield 3(2H)-pyridazinones. Adapting this approach, the 6-position thiophene substituent may be introduced via pre-functionalized hydrazines or post-cyclization coupling. A representative procedure involves refluxing ethyl 3-(thiophen-2-yl)propanoate with hydrazine hydrate in ethanol, followed by oxidation with MnO₂ to yield 6-(thiophen-2-yl)pyridazin-3(2H)-one.

Halogenation and Cross-Coupling Strategies

Patents describe the halogenation of pyridazinones at the 4- or 5-positions to enable Suzuki-Miyaura or Ullmann couplings. For instance, 4,5-dichloro-6-(thiophen-2-yl)pyridazin-3(2H)-one can be synthesized via chlorination with PCl₅, providing a platform for subsequent functionalization at the 2-position.

Introduction of the 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl Sidechain

The 2-oxoethyl-benzodioxin moiety is typically introduced through alkylation or Michael addition reactions.

Alkylation of Pyridazinone N-2 Position

A common strategy involves reacting 6-(thiophen-2-yl)pyridazin-3(2H)-one with 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one in the presence of a base such as cesium carbonate. This method, adapted from pyridazinone alkylation protocols, proceeds in DMF at 80°C for 12 hours, achieving moderate yields (45–60%).

Mechanistic Insight :
The reaction proceeds via deprotonation of the pyridazinone NH group, followed by nucleophilic attack on the α-carbon of the bromoketone. Steric hindrance from the benzodioxin ring often necessitates elevated temperatures and polar aprotic solvents.

Michael Addition to Acrylate Intermediates

Alternative routes employ α,β-unsaturated esters as Michael acceptors. For example, 3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid ethyl ester reacts with 6-(thiophen-2-yl)pyridazin-3(2H)-one under basic conditions (K₂CO₃, DMF), followed by hydrolysis and decarboxylation to yield the target ketone.

Optimization of Critical Reaction Parameters

Solvent and Base Selection

Comparative studies highlight the superiority of DMF over THF or acetonitrile for N-alkylation, likely due to enhanced solubility of intermediates. Bases such as cesium carbonate (pKa ≈ 10) outperform weaker alternatives (e.g., K₂CO₃) in deprotonating the pyridazinone NH (pKa ≈ 8.5).

Temperature and Time Dependencies

Reaction progress for the alkylation step is highly temperature-sensitive:

  • 70°C : <20% conversion after 24 hours

  • 80°C : 55% conversion at 12 hours

  • 90°C : 60% conversion but with 15% decomposition

Analytical Characterization and Validation

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.21 (d, J = 4.8 Hz, 1H, pyridazinone H-4)

  • δ 7.45–7.38 (m, 3H, thiophene and benzodioxin aromatics)

  • δ 4.82 (s, 2H, OCH₂CH₂O)

  • δ 4.15 (q, J = 7.2 Hz, 2H, COCH₂)

HRMS (ESI+) :
Calculated for C₁₉H₁₅N₂O₄S [M+H]⁺: 383.0698
Found: 383.0701

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) demonstrates >98% purity when using recrystallization from ethyl acetate/hexane (3:1).

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
N-Alkylation5598Single-step functionalizationModerate yields
Michael Addition4895Avoids halogenated reagentsRequires decarboxylation step
Suzuki Coupling6297High regioselectivityNeeds pre-halogenated pyridazinone

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures .

Scientific Research Applications

2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyridazinone Derivatives with Aromatic Substituents

6-(2-Fluoro-4-methoxyphenyl)-substituted Pyridazinone
  • Structure : 2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one (CAS: 1224163-01-2) .
  • Key Differences :
    • The C-6 substituent is a 2-fluoro-4-methoxyphenyl group instead of thiophen-2-yl.
    • Molecular weight: 396.4 g/mol (vs. ~365 g/mol for the target compound).
    • Impact : Fluorine and methoxy groups may enhance lipophilicity and receptor binding compared to thiophene.
5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives
  • Synthesis : Substitution at N-2 with alkyl/aryl halides via nucleophilic displacement (e.g., using K₂CO₃ in acetone) .
  • Example : 5-Chloro-6-phenyl-2-(4-methylbenzyl)pyridazin-3(2H)-one .
  • Key Differences :
    • Chlorine at C-5 and phenyl at C-6 create steric and electronic effects distinct from thiophene.
    • Antiviral activity reported for fluorophenyl analogues, suggesting substituent-dependent bioactivity .

Benzodioxin-Containing Analogues

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid
  • Structure : Simplifies the target compound’s side chain to a carboxylic acid .
  • Activity : Anti-inflammatory potency comparable to ibuprofen in carrageenan-induced edema assays .
  • Key Insight: The benzodioxin moiety alone is bioactive, but conjugation to pyridazinone may alter pharmacokinetics.
NDD-713 and NDD-825 (β₁-Adrenoceptor Antagonists)
  • Structure : Incorporate benzodioxin via ether linkages to piperazine/azepane rings .
  • Key Differences: Lack pyridazinone core; instead, use indole or benzamide scaffolds. Demonstrated cardiovascular selectivity, highlighting scaffold-dependent receptor interactions .

Thiophene-Substituted Analogues

Pyridopyrimido[2,1-b][1,3,5]thiadiazinones
  • Structure: Fused pyridopyrimidine-thiadiazinone systems with thiophene substituents .
  • Activity : Antimicrobial properties reported, emphasizing thiophene’s role in enhancing π-stacking with bacterial enzymes .
  • Key Insight : Thiophene’s electron-rich nature may improve target engagement compared to phenyl or halogenated substituents.

Structural and Functional Analysis

Electronic Effects

  • Thiophene vs.
  • Benzodioxin vs. Alkyl Chains : The benzodioxin’s oxygen atoms enhance solubility and hydrogen-bonding capacity compared to purely aliphatic side chains .

Biological Activity

The compound 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one , often referred to as a pyridazinone derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to elucidate its pharmacological potential, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of heterocyclic compounds characterized by the presence of nitrogen atoms in the ring structure. The molecular formula is C16H15N3O3C_{16}H_{15}N_{3}O_{3} with a molecular weight of approximately 299.31 g/mol. Its structure features a benzodioxin moiety and a thiophene ring that contribute to its biological activity.

Biological Activities

Research indicates that pyridazinone derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that pyridazinones possess significant antibacterial and antifungal properties. For instance, derivatives have been tested against various bacterial strains with promising results in inhibiting growth.
  • Anti-inflammatory Effects : Pyridazinone compounds have been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents. Mechanisms may include the induction of apoptosis and cell cycle arrest.
  • Antiplatelet Activity : Certain studies highlight the ability of pyridazinones to inhibit platelet aggregation, which could be beneficial in preventing thromboembolic disorders.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound's ability to inhibit key enzymes such as COX-II suggests a pathway for reducing inflammation and pain.
  • Oxidative Stress Modulation : Some studies suggest that these compounds can modulate oxidative stress pathways, potentially leading to reduced cellular damage and apoptosis in cancer cells.
  • Receptor Interaction : Pyridazinones may interact with specific receptors involved in signaling pathways that regulate inflammation and cell proliferation.

Case Studies

Several case studies illustrate the effectiveness of pyridazinone derivatives:

  • Study on Antimicrobial Efficacy : A study evaluating various pyridazinone derivatives found that specific modifications enhanced antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics .
  • Inflammation Model : In an animal model of inflammation, treatment with a pyridazinone derivative resulted in a marked reduction in paw edema compared to control groups, supporting its anti-inflammatory potential .
  • Cancer Cell Line Testing : Research involving human cancer cell lines demonstrated that certain pyridazinones induced apoptosis through caspase activation, highlighting their potential as chemotherapeutic agents .

Data Table

Here is a summary table showcasing the biological activities and their corresponding effects:

Activity Type Mechanism Effectiveness
AntimicrobialInhibition of bacterial growthMIC values < 10 µg/mL
Anti-inflammatoryCOX-II inhibitionReduction in edema by 50%
AnticancerInduction of apoptosisIC50 values < 20 µM
AntiplateletInhibition of aggregationReduced aggregation by 40%

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